Butyric anhydride

概要

説明

It is a clear, colorless liquid that has a strong odor of butyric acid, which is formed when it reacts with moisture in the air . This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

Butyric anhydride is typically synthesized through the condensation of two molecules of butyric acid, resulting in the elimination of one water molecule . Another common method involves the reaction of butyric acid with acetic anhydride in a reversible reaction . This process can be optimized using reactive distillation techniques to improve yield and reduce costs .

Industrial Production Methods

In industrial settings, this compound is produced using a single reactive distillation column with internal material circulation . This method is more cost-effective compared to traditional two-column processes and allows for better control over the reaction conditions .

化学反応の分析

Hydrolysis with Water

Butyric anhydride undergoes hydrolysis in aqueous environments to form two equivalents of butyric acid:

-

Nucleophilic attack : Water attacks the electrophilic carbonyl carbon.

-

Deprotonation : Pyridine (often used as a catalyst) abstracts a proton.

-

Leaving group removal : The second butyrate ion departs.

-

Protonation : The carboxylate intermediate is protonated to form butyric acid.

| Parameter | Value |

|---|---|

| Activation enthalpy (ΔH‡) | 36.6 kJ·mol⁻¹ |

| Activation entropy (ΔS‡) | -248 J·K⁻¹·mol⁻¹ |

| Rate constant (25°C) | 0.0825 min⁻¹ (pH 4–5.5) |

The reaction is slow under ambient conditions but accelerates with heat or acidic/basic catalysts .

Esterification with Alcohols

This compound reacts with alcohols to produce esters and butyric acid:

-

Nucleophilic attack : The alcohol oxygen attacks the carbonyl carbon.

-

Deprotonation : Pyridine removes a proton.

-

Leaving group removal : A butyrate ion departs.

-

Protonation : The ester product forms.

| Ester Product | Application |

|---|---|

| Neryl butyrate | Flavoring agent |

| Geranyl butyrate | Perfume component |

| Butyl butyryllactate | Food additive |

Amidation with Amines

This compound reacts with amines to form amides:

-

Nucleophilic attack : The amine attacks the carbonyl carbon.

-

Deprotonation : The amine base removes a proton.

-

Leaving group removal : A butyrate ion departs.

-

Synthesis of amidoamine dendrimers for dye-sensitized solar cells.

-

Production of pharmaceutical intermediates.

Esterification with Lignosulfonate (LS)

This compound esterifies lignosulfonate’s hydroxyl groups in the presence of choline chloride, forming LS esters :

Reaction Conditions :

-

Temperature: 120°C

-

Catalyst: 10 wt.% choline chloride

-

DS range: 0.41–2.14 (degree of substitution)

Mechanism :

-

Choline chloride forms hydrogen bonds with LS, increasing hydroxyl group nucleophilicity.

-

This compound reacts with phenolic/aliphatic hydroxyls, confirmed by FTIR (C=O stretch at 1746 cm⁻¹) and ¹H NMR (peaks at 0.9–2.3 ppm) .

Thermal Stability and Decomposition

This compound decomposes at high temperatures, producing hazardous gases:

Thermogravimetric Analysis (TGA) :

-

Onset decomposition : ~309°C (auto-ignition temperature).

-

Products : CO, CO₂, and butyric acid vapors.

| Condition | Effect |

|---|---|

| >300°C | Rapid decomposition |

| Prolonged heating | Hydrolysis of esters to acids |

科学的研究の応用

Pharmaceutical Applications

Butyric anhydride plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of various derivatives that are essential in drug formulation.

- Advanced Drug Formulations : Recent advancements have highlighted its use in developing novel drug formulations that enhance bioavailability and therapeutic efficacy. For instance, this compound is utilized in the synthesis of butyrate esters, which are important for their potential health benefits, including anti-inflammatory properties .

- Nanotechnology : In nanomedicine, this compound has been used to create nanoparticles for drug delivery systems. A study demonstrated its application in producing dibutyrylchitin nanoparticles loaded with 5-fluorouracil, showcasing its potential in targeted cancer therapies .

Agrochemical Applications

The compound is also significant in the agrochemical sector, where it contributes to the development of environmentally friendly pesticides and herbicides.

- Eco-Friendly Pesticides : this compound is involved in synthesizing biodegradable agrochemicals that align with global sustainability goals. Its role as a building block for eco-friendly formulations helps minimize environmental impact while maintaining agricultural productivity .

- Sustainable Farming Solutions : With increasing investments in sustainable agriculture, this compound's applications are expanding to include advanced formulations that improve crop yield and pest resistance without harming beneficial organisms .

Food Industry Applications

In the food sector, this compound is utilized primarily for flavoring and fragrance purposes.

- Flavor Enhancements : The compound is employed in creating specific flavors and fragrances due to its distinct odor properties. It serves as a precursor for various food additives that enhance taste profiles in processed foods .

- Food Additives : It is also used as a fumigant to manage pests in beekeeping, demonstrating its versatility beyond traditional food applications .

Materials Science Applications

This compound finds applications in materials science, particularly in polymerization and plastics manufacturing.

- Polymerization Processes : As a reactant or modifier, it contributes to developing polymers with specific characteristics. Its involvement in polymer chemistry facilitates the production of specialty plastics that meet diverse industrial requirements .

- Bioplastics Development : The demand for sustainable materials has led to increased interest in using this compound in bioplastics. These bioplastics are derived from renewable resources and are increasingly used in packaging and consumer goods .

Research and Laboratory Applications

In research settings, this compound serves as a valuable reagent in synthetic chemistry.

- Synthetic Chemistry : It is frequently used as a reagent for various synthetic reactions, enabling chemists to explore new compounds and materials. Its utility in laboratory settings underscores its importance in advancing chemical research .

Case Studies

作用機序

類似化合物との比較

Similar Compounds

Acetic Anhydride: Similar in structure and reactivity but has a different odor and boiling point.

Propionic Anhydride: Similar in reactivity but has a different molecular structure and properties.

Valeric Anhydride: Similar in reactivity but has a longer carbon chain and different properties.

Uniqueness

Butyric anhydride is unique due to its strong odor and specific applications in the synthesis of butyrate esters and other organic compounds . Its production methods and reactivity also make it distinct from other acid anhydrides .

生物活性

Butyric anhydride, a derivative of butyric acid, has gained attention in recent years for its biological activities and potential applications in various fields, particularly in food science, medicine, and material science. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

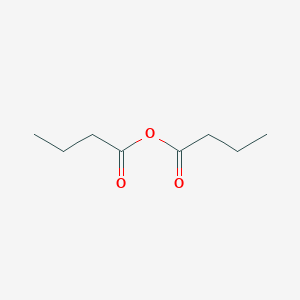

This compound (C₄H₆O₃) is formed through the condensation of butyric acid. It is a colorless liquid with a pungent odor and is known for its reactivity with alcohols and phenols to form esters. The synthesis of this compound typically involves the dehydration of butyric acid under controlled conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its conversion into butyric acid upon hydrolysis. Butyric acid is a short-chain fatty acid (SCFA) that plays a crucial role in gut health and metabolism. Below are key areas where this compound exhibits biological activity:

1. Gut Health and Microbiota Modulation

- Butyric acid is known to support intestinal health by serving as an energy source for colonocytes and promoting the growth of beneficial gut bacteria. Research indicates that this compound can enhance the production of SCFAs in the gut, which helps maintain gut homeostasis and modulate microbial composition .

2. Anti-inflammatory Effects

- Studies have shown that butyric acid possesses anti-inflammatory properties. For instance, Li et al. (2021) demonstrated that butyrylated starch could mitigate dextran sulfate sodium (DSS)-induced colitis in mice by releasing butyrate specifically in the colon . This suggests that this compound may also have therapeutic potential in inflammatory bowel diseases.

3. Anticancer Properties

- Butyric acid has been reported to inhibit histone deacetylases (HDACs), leading to changes in gene expression associated with cancer cell proliferation and differentiation. Several studies have explored the use of this compound as a prodrug for delivering butyrate to target tissues effectively . For example, a phenolic lipid synthesized using this compound exhibited moderate antioxidant activity and antibacterial effects against various strains .

Case Study 1: Butyrylated Starch in Colitis Treatment

A study investigated the effects of butyrylated starch on DSS-induced colitis in mice. The results indicated that the release of butyrate from the starch significantly reduced inflammation markers and improved intestinal integrity . This highlights the potential use of this compound derivatives in treating gastrointestinal disorders.

Case Study 2: Antimicrobial Activity

Research on a novel phenolic lipid synthesized from ferulic acid and this compound revealed its antimicrobial properties against several bacterial strains. The compound demonstrated effective radical scavenging activity, suggesting its potential as an antioxidant agent .

Table 1: Effects of Butyrylation on Starch Properties

| Sample | BA Concentration (%) | Butyry (%) | Degree of Substitution (DS) | Amylose Content (%) | Dx (50)/μm |

|---|---|---|---|---|---|

| RS | 0 | 0 | 0 | 18.37 ± 0.35 | 6.083 ± 0.336 |

| RSB-1 | 1 | 2.023 ± 0.337 | 0.047 ± 0.008 | 18.63 ± 0.12 | 7.479 ± 0.274 |

| RSB-2 | 5 | 2.874 ± 0.221 | 0.068 ± 0.005 | 18.95 ± 0.11 | 8.724 ± 0.328 |

| RSB-3 | 10 | 4.011 ± 0.351 | 0.097 ± 0.011 | 20.07 ± 0.20 | 10.484 ± 0.462 |

| RSB-4 | 15 | 5.486 ± 0.318 | 0.134 ± 0.005 | 21.32 ± 0.21 | 12.637 ± 0.298 |

This table illustrates how varying concentrations of this compound affect the properties of starch, including its degree of substitution and digestibility characteristics.

特性

IUPAC Name |

butanoyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHASWHZGWUONAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026729 | |

| Record name | Butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO] | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup) | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water and alcohol with decomposition; soluble in ether | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9668 at 20 °C/4 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.4 (Air = 1) | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.28 [mmHg], 0.3 mm Hg at 25 °C | |

| Record name | Butyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

106-31-0 | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A88LE742VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-75 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of butyric anhydride?

A1: this compound has a molecular formula of C8H14O3 and a molecular weight of 158.196 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be identified by the presence of an ester carbonyl group absorption band at 1728 cm-1 in its Fourier transform infrared (FTIR) spectrum. [] This band is characteristic of the ester bond formed during the butyrylation reaction.

Q3: How does this compound modify wood and what are the implications for wood stability?

A3: this compound reacts with the hydroxyl groups of wood components, such as lignin and holocellulose, through an esterification reaction. [, ] This modification improves the dimensional stability of the wood, making it less susceptible to swelling and shrinking with changes in moisture content. []

Q4: How does the presence of iodine affect the reaction of wood with this compound?

A4: Iodine acts as a catalyst in the esterification reaction between wood and this compound. [] Small amounts of iodine can significantly increase the rate of modification, leading to a higher degree of substitution of hydroxyl groups in a shorter reaction time.

Q5: How can this compound be used in the production of biolubricant base stocks?

A5: this compound is utilized in the acylation of hydroxylated esters derived from plant oils, such as Trachyspermum copticum seed oil. [] These acylated esters exhibit desirable lubricant properties, including suitable viscosity, flash point, and copper corrosion resistance, making them potential candidates for industrial lubricant base stocks.

Q6: Can you explain the use of this compound in the synthesis of cellulose acetate butyrate and its advantages?

A6: this compound is a key reagent in the synthesis of cellulose acetate butyrate (CAB), a mixed ester of cellulose. [, ] The reaction involves the esterification of cellulose with both acetic anhydride and this compound. CAB with high butyryl content (48-53%) and low acetyl content (≤ 4%) can be obtained, resulting in desirable properties. [] This modification enhances the solubility of cellulose in common organic solvents, facilitating its processing and applications in various fields.

Q7: How does the structure of this compound contribute to its reactivity in the acylation of cellulose?

A7: this compound, like other carboxylic acid anhydrides, possesses a reactive anhydride group (–C(O)–O–C(O)–). This group is susceptible to nucleophilic attack by the hydroxyl groups present in cellulose. The reaction leads to the opening of the anhydride ring and the formation of an ester bond between the butyryl group (CH3CH2CH2CO–) and the cellulose molecule.

Q8: What is the role of this compound in the production of resistant starch from arenga starch?

A8: this compound is employed to modify arenga starch via esterification, resulting in butyrylated arenga starch (BAS). [, ] This modification leads to an increase in resistant starch (RS) content. [] RS is a type of starch that resists digestion in the small intestine and has potential health benefits, such as promoting gut health and improving blood sugar control.

Q9: How does the degree of substitution (DS) of butyryl groups in butyrylated arenga starch affect its properties?

A9: Increasing the DS of butyryl groups in BAS leads to several changes in its functional properties: [, ]

- Decreased crystallinity: Higher DS disrupts the crystalline structure of the starch, as evidenced by X-ray diffraction analysis. []

Q10: Can this compound be used to synthesize other valuable compounds?

A10: Yes, this compound is a versatile reagent in organic synthesis. For example, it can react with diazo-n-alkanes to produce 1-diazo-1-n-alkyl pentanones, a class of α-diazoketones. []

Q11: What is the role of this compound in modifying chitosan for biocomposite applications?

A11: this compound is used to modify chitosan via esterification to produce butyrate modified chitosan. [] This modification improves the compatibility between chitosan and poly(lactic acid) (PLA) matrices in biocomposites. [] The enhanced compatibility leads to improved mechanical and thermal properties of the biocomposite material.

Q12: How does butyrylated chitosan contribute to the antifungal properties of PLA/sisal biocomposites?

A12: Butyrylated chitosan acts as an antifungal agent in PLA/sisal biocomposites. [] It inhibits the growth of fungi, such as Aspergillus niger, improving the material's resistance to fungal degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。